2,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide
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Overview
Description
2,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide is a chemical compound known for its versatile applications in scientific research. This compound features a benzenesulfonamide core with methoxy groups at the 2 and 5 positions, a morpholino group, and a p-tolyl group. Its unique structure allows it to participate in various chemical reactions and makes it valuable in multiple fields, including pharmaceuticals, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide typically involves the following steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a benzene ring to introduce the sulfonamide group.
Introduction of Methoxy Groups: Methoxy groups are introduced at the 2 and 5 positions of the benzene ring through electrophilic aromatic substitution reactions.
Attachment of the Morpholino Group: The morpholino group is attached via nucleophilic substitution reactions.
Addition of the p-Tolyl Group: The p-tolyl group is introduced through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the side chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide is utilized in several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs.
Organic Synthesis: The compound is used as a building block for creating complex organic molecules.
Material Science: It is employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dimethoxy-N-(2-piperidinyl-2-(p-tolyl)ethyl)benzenesulfonamide
- 2,5-dimethoxy-N-(2-morpholino-2-(m-tolyl)ethyl)benzenesulfonamide
Uniqueness
2,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2,5-dimethoxy-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-16-4-6-17(7-5-16)19(23-10-12-28-13-11-23)15-22-29(24,25)21-14-18(26-2)8-9-20(21)27-3/h4-9,14,19,22H,10-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUFVWRSKKKREB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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